molecular formula C7H6BF3KNO B1417996 Potassium (4-aminocarbonylphenyl)trifluoroborate CAS No. 850623-63-1

Potassium (4-aminocarbonylphenyl)trifluoroborate

Cat. No. B1417996
M. Wt: 227.04 g/mol
InChI Key: BMTORUMAAKNFNW-UHFFFAOYSA-N
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Description

Potassium (4-aminocarbonylphenyl)trifluoroborate is a chemical compound with the CAS Number: 850623-63-1 . It has a molecular weight of 227.04 and its IUPAC name is potassium [4- (aminocarbonyl)phenyl] (trifluoro)borate (1-) .


Molecular Structure Analysis

The Inchi Code for Potassium (4-aminocarbonylphenyl)trifluoroborate is 1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 . The Inchi Key is BMTORUMAAKNFNW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Potassium (4-aminocarbonylphenyl)trifluoroborate has a boiling point of over 300 degrees Celsius . It is stored at ambient temperature .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

Potassium (4-aminocarbonylphenyl)trifluoroborate and related compounds have been extensively studied for their utility in organic synthesis, particularly in cross-coupling reactions. These compounds serve as precursors for the formation of complex molecules through processes such as the Suzuki-Miyaura cross-coupling. For example, potassium Boc-protected aminomethyltrifluoroborate has been synthesized and used successfully in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides, yielding products in good to excellent yields (Molander & Shin, 2011). Similarly, potassium aryl trifluoroborates have been converted into aryl amines using copper catalysis in water, demonstrating the versatility of trifluoroborate compounds in facilitating nucleophilic substitution and cross-coupling reactions (Liesen et al., 2012).

Catalysis and Metalation

The utility of potassium trifluoroborates extends into catalysis and metalation reactions. Aryl bromides bearing a potassium trifluoroborate moiety have been subjected to lithium-halogen exchange reactions, showcasing the potential of these compounds in generating various organic functionalities through metalation (Molander & Ellis, 2006). This highlights the role of potassium trifluoroborates as linchpin synthons in organic synthesis.

Improved Synthesis and Application in Cross-Coupling

The development of improved synthesis methods for trifluoroborate salts has broadened their applicability in organic synthesis. For instance, an efficient synthesis route for potassium (trifluoromethyl)trifluoroborate has been developed, showcasing the potential for large-scale production of these reagents (Molander & Hoag, 2003). Additionally, the versatility of potassium trifluoroborates in Suzuki-Miyaura cross-coupling reactions has been demonstrated, further cementing their value in the synthesis of biologically and chemically significant molecules (Raushel et al., 2011).

Novel Synthetic Applications

Potassium trifluoroborate compounds have also been explored for novel synthetic applications beyond traditional cross-coupling reactions. For example, the use of potassium (1‐Organo‐1H‐1,2,3‐triazol‐4‐yl)trifluoroborates in regioselective Cu-catalyzed azide–alkyne cycloaddition reactions showcases the expanding utility of these compounds in modern organic synthesis (Kim et al., 2013).

Safety And Hazards

Potassium (4-aminocarbonylphenyl)trifluoroborate is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

potassium;(4-carbamoylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTORUMAAKNFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660117
Record name Potassium (4-carbamoylphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (4-aminocarbonylphenyl)trifluoroborate

CAS RN

850623-63-1
Record name Borate(1-), [4-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (4-carbamoylphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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